4-Isobutoxy-3-methylbenzonitrile
Description
4-Isobutoxy-3-methylbenzonitrile (CAS 1178167-66-2) is a substituted benzonitrile derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position and a methyl group (-CH₃) at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.26 g/mol, and it is commonly used in pharmaceutical and agrochemical intermediates due to its versatile reactivity . The compound is commercially available with a purity of 95% and is utilized in synthetic chemistry as a precursor for epoxy curing agents and specialty chemicals .
Properties
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-6,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAHVXFKIGWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-3-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-isobutoxy-3-methylbenzoic acid.
Reduction: Formation of 4-isobutoxy-3-methylbenzylamine.
Substitution: Formation of 4-isobutoxy-3-methyl-2-nitrobenzonitrile or 4-isobutoxy-3-methyl-2-bromobenzonitrile.
Scientific Research Applications
4-Isobutoxy-3-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-Isobutoxy-3-methylbenzonitrile with related benzonitrile derivatives:
Key Observations:
Substituent Effects :
- This compound features a branched isobutoxy group, which introduces steric hindrance and enhances lipophilicity compared to linear alkoxy chains (e.g., 4-butoxy in 4-butoxy-3-methoxybenzonitrile). This may improve membrane permeability in drug candidates .
- The methyl group at the 3-position is electron-donating, stabilizing the nitrile group’s reactivity. In contrast, the methoxy group in 4-butoxy-3-methoxybenzonitrile is electron-withdrawing via resonance, altering the electronic environment of the aromatic ring .
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